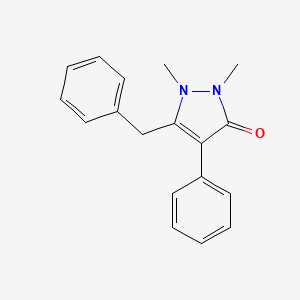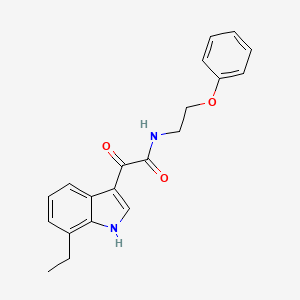![molecular formula C20H23N3O3 B12485237 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine](/img/structure/B12485237.png)
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups can be done using methyl iodide in the presence of a base.
Coupling reactions: The final step involves coupling the oxadiazole derivative with the phenylethylamine moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced heterocycles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced heterocycles.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigation of its potential as an active pharmaceutical ingredient (API) for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of ({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.
Comparación Con Compuestos Similares
({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE: can be compared with other similar compounds:
Similar Compounds: Other oxadiazole derivatives, phenylethylamines, and methoxy-substituted aromatic compounds.
Uniqueness: The combination of the oxadiazole ring with methoxy and phenylethylamine moieties makes this compound unique, offering a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23N3O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H23N3O3/c1-15-22-20(26-23-15)14-25-18-9-8-17(12-19(18)24-2)13-21-11-10-16-6-4-3-5-7-16/h3-9,12,21H,10-11,13-14H2,1-2H3 |
Clave InChI |
XADHUBUVWGKJNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12485163.png)
![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485197.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![2-amino-4-(3-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12485207.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)

![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)


![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)
